molecular formula C18H35Na2O3P B12650611 Sodium (Z)-octadec-9-en-1-yl phosphonate CAS No. 61392-10-7

Sodium (Z)-octadec-9-en-1-yl phosphonate

Cat. No.: B12650611
CAS No.: 61392-10-7
M. Wt: 376.4 g/mol
InChI Key: OVYRNOBRPQGGAF-XXAVUKJNSA-L
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Description

Sodium (Z)-octadec-9-en-1-yl phosphonate is a phosphonate compound characterized by the presence of a long aliphatic chain and a phosphonate group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications. The presence of the (Z)-configuration indicates that the double bond in the aliphatic chain is in the cis configuration, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-octadec-9-en-1-yl phosphonate typically involves the reaction of octadec-9-en-1-ol with a phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3). The reaction is usually carried out in the presence of a base like sodium hydroxide (NaOH) to neutralize the hydrochloric acid (HCl) formed during the reaction. The general reaction scheme is as follows:

Octadec-9-en-1-ol+PCl3+NaOHSodium (Z)-octadec-9-en-1-yl phosphonate+HCl\text{Octadec-9-en-1-ol} + \text{PCl}_3 + \text{NaOH} \rightarrow \text{this compound} + \text{HCl} Octadec-9-en-1-ol+PCl3​+NaOH→Sodium (Z)-octadec-9-en-1-yl phosphonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium (Z)-octadec-9-en-1-yl phosphonate can undergo various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated compound.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated aliphatic phosphonates.

    Substitution: Phosphonate esters and amides.

Scientific Research Applications

Sodium (Z)-octadec-9-en-1-yl phosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Sodium (Z)-octadec-9-en-1-yl phosphonate is primarily attributed to its surfactant properties. The compound can interact with lipid membranes, disrupting their structure and function. This interaction is facilitated by the amphiphilic nature of the molecule, with the hydrophobic aliphatic chain embedding into lipid bilayers and the hydrophilic phosphonate group interacting with the aqueous environment. This disruption can lead to increased membrane permeability and potential antimicrobial effects.

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): Another surfactant with a shorter aliphatic chain.

    Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage in the aliphatic chain.

    Sodium stearoyl lactylate: A surfactant with a lactylate group.

Uniqueness: Sodium (Z)-octadec-9-en-1-yl phosphonate is unique due to its long aliphatic chain and the presence of a phosphonate group, which imparts distinct chemical and physical properties. The (Z)-configuration of the double bond also influences its interaction with lipid membranes, making it a valuable compound in various applications.

Properties

CAS No.

61392-10-7

Molecular Formula

C18H35Na2O3P

Molecular Weight

376.4 g/mol

IUPAC Name

disodium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C18H37O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;;

InChI Key

OVYRNOBRPQGGAF-XXAVUKJNSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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